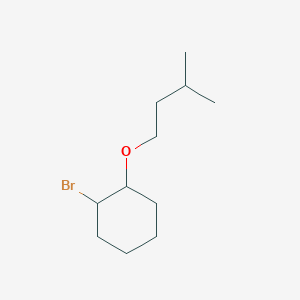

1-Bromo-2-(isopentyloxy)cyclohexane

Descripción

1-Bromo-2-(isopentyloxy)cyclohexane (IUPAC name: 1-(bromomethyl)-1-(3-methylbutoxy)cyclohexane) is a brominated cyclohexane derivative with the molecular formula C₁₂H₂₃BrO and a molecular weight of 263.21 g/mol. Its structure features a cyclohexane ring substituted with a bromomethyl group and an isopentyloxy (3-methylbutoxy) ether moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its reactivity in substitution and coupling reactions .

Key characteristics include:

- Steric and electronic effects: The bulky isopentyloxy group introduces steric hindrance, influencing reaction pathways and selectivity.

- Proper ventilation and personal protective equipment (PPE) are essential during use .

Propiedades

Fórmula molecular |

C11H21BrO |

|---|---|

Peso molecular |

249.19 g/mol |

Nombre IUPAC |

1-bromo-2-(3-methylbutoxy)cyclohexane |

InChI |

InChI=1S/C11H21BrO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h9-11H,3-8H2,1-2H3 |

Clave InChI |

STNVWHHLOFSYDE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCOC1CCCCC1Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-2-(isopentyloxy)cyclohexane can be synthesized through the bromination of 2-(isopentyloxy)cyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-2-(isopentyloxy)cyclohexane may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2-(isopentyloxy)cyclohexane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 2-(isopentyloxy)cyclohexanol, 2-(isopentyloxy)cyclohexanenitrile, or 2-(isopentyloxy)cyclohexylamine can be formed.

Elimination: The major product is typically an alkene, such as 1-(isopentyloxy)cyclohexene.

Oxidation and Reduction: Various oxidized or reduced derivatives of the compound can be obtained.

Aplicaciones Científicas De Investigación

1-Bromo-2-(isopentyloxy)cyclohexane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: The compound can be used in studies involving brominated organic compounds and their biological effects.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-(isopentyloxy)cyclohexane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a carbanion, depending on the reaction conditions. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution or elimination reactions. The isopentyloxy group can influence the reactivity and selectivity of the compound in various reactions.

Comparación Con Compuestos Similares

Table 1: Substituent Position and Chain Length Comparisons

Key Insights :

- Ether chain length : Longer chains (e.g., 2-ethylhexyl) increase lipophilicity, making compounds more suitable for membrane penetration in drug delivery .

- Steric effects : Smaller substituents (e.g., methoxy) reduce steric hindrance, accelerating nucleophilic substitution reactions .

Halogen Variants

Table 2: Halogen Substitution Effects

Key Insights :

- Bromine vs. Chlorine : Brominated analogs exhibit higher cytotoxicity and reactivity due to bromine’s superior leaving-group ability compared to chlorine .

- Iodine : While more reactive, iodo compounds are often less stable, limiting their synthetic utility .

Ring Size and Functional Group Variations

Table 3: Ring Structure and Functional Group Comparisons

| Compound Name | Ring Size/Functional Groups | Unique Properties | Applications | Source |

|---|---|---|---|---|

| 1-Bromo-2-methylcyclopentane | Cyclopentane, methyl group | Higher ring strain | Specialty polymer synthesis | |

| 1-Bromo-3-methoxycyclohexane | Cyclohexane, methoxy | Planar conformation | Intermediate in catalysis | |

| 1-Bromomethyl-4-isopropylcyclohexane | Cyclohexane, isopropyl | Increased hydrophobicity | Agrochemical formulations |

Key Insights :

- Cyclopentane vs. Cyclohexane : Smaller rings (e.g., cyclopentane) exhibit higher strain, altering reaction thermodynamics .

- Hydrophobic groups: Isopropyl or ethylhexyl substituents improve solubility in non-polar solvents, expanding utility in material science .

Data Tables and Research Findings

Table 4: Comparative Physicochemical Properties

| Property | 1-Bromo-2-(isopentyloxy)cyclohexane | 1-Bromo-2-methoxycyclohexane | 1-Chloro-2-(isopentyloxy)cyclohexane |

|---|---|---|---|

| Molecular Weight (g/mol) | 263.21 | 191.11 | 218.76 |

| Boiling Point (°C) | Not reported | ~200 (estimated) | Not reported |

| LogP (Lipophilicity) | ~3.8 (predicted) | ~2.1 | ~3.5 |

| Cytotoxicity (IC₅₀, μM) | 12.4 | >50 | 35.6 |

| Sources |

Actividad Biológica

1-Bromo-2-(isopentyloxy)cyclohexane is a compound with potential biological activities that are of interest in various fields, including medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

- Molecular Formula : C11H21BrO

- Molecular Weight : 247.19 g/mol

- CAS Number : 62109073

Biological Activities

The biological activities of 1-Bromo-2-(isopentyloxy)cyclohexane have been explored primarily in the context of its interactions with biological systems.

Antitumor Properties

Some halogenated compounds are known to possess antitumor effects. Investigations into the structure-activity relationship (SAR) of brominated cyclohexane derivatives reveal that modifications can enhance cytotoxicity against cancer cell lines. Although direct studies on 1-Bromo-2-(isopentyloxy)cyclohexane are scarce, its structural analogs have demonstrated promising results in inhibiting tumor growth.

The mechanism by which 1-Bromo-2-(isopentyloxy)cyclohexane exerts its biological effects likely involves:

- Interaction with Enzymes : Brominated compounds can act as enzyme inhibitors, affecting metabolic pathways.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cell membranes, altering their integrity and function.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various brominated compounds, including derivatives similar to 1-Bromo-2-(isopentyloxy)cyclohexane. Results indicated a significant reduction in bacterial viability at certain concentrations, highlighting the potential for further exploration in this area.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies on structurally related compounds demonstrated that bromination enhances cytotoxicity against several cancer cell lines. The findings suggest that 1-Bromo-2-(isopentyloxy)cyclohexane could potentially share similar properties, warranting further investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Bromo-2-(isopentyloxy)cyclohexane | C11H21BrO | Antimicrobial, Antitumor |

| 1-Bromo-3-chlorocyclohexane | C10H12BrCl | Antimicrobial |

| 4-Bromophenylacetate | C9H9BrO2 | Antitumor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.